
3-(Oxan-3-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-3-yl)prop-2-ynoic acid, also known as 3-(tetrahydro-2H-pyran-3-yl)propiolic acid, is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The InChI code for 3-(Oxan-3-yl)prop-2-ynoic acid is 1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
3-(Oxan-3-yl)prop-2-ynoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Environmental Implications
- Oxalic acid, a closely related compound, is a significant atmospheric dicarboxylic acid found especially in non-urban and marine atmospheres. Its presence in particulate form suggests it originates not solely from gas-phase reactions but also involves photochemical processes. Such studies highlight the role of oxalic acid and its derivatives in atmospheric chemistry, including their impact on air quality and nitrogen deposition in aquatic ecosystems (Martinelango, Dasgupta, & Al-Horr, 2007).
Photoreactive Compounds for Chemical Synthesis
- Compounds similar to "3-(Oxan-3-yl)prop-2-ynoic acid" are explored for their potential as photoremovable protecting groups, which are crucial in the synthesis of sensitive chemical species. Their ability to undergo photolysis to release the protected compound efficiently makes them valuable tools in organic synthesis (Literák, Hroudná, & Klán, 2008).
Development of Novel Organic Materials
- Research has explored the synthesis of novel compounds with specific functionalities, such as 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives. These materials are designed for high-performance applications, including energetic materials with exceptional density and detonation properties. This highlights the compound's potential in creating materials with tailor-made properties for industrial and defense applications (Zhang & Shreeve, 2014).
Catalysis and Green Chemistry
- The compound and its derivatives are investigated for their catalytic roles in various chemical reactions. For instance, silver-catalyzed transformations of aliphatic carboxylic acids to oxime ethers underpin the development of greener synthesis methods. These reactions utilize less hazardous conditions and sustainable reagents, contributing to the advancement of environmentally friendly chemical processes (Zhu, Wen, Song, & Jiao, 2016).
Photocatalysis and Energy Conversion
- Derivatives of oxalic acid, such as in the degradation of carboxylic acids on Y2O3 surfaces under UV light, showcase the potential of these compounds in photocatalysis and environmental remediation. The study indicates a path for utilizing such reactions in the degradation of pollutants, emphasizing the importance of this class of compounds in energy conversion and environmental protection efforts (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-(oxan-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNZVNBFQYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-3-yl)prop-2-ynoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)
![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)
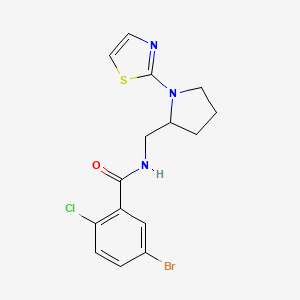
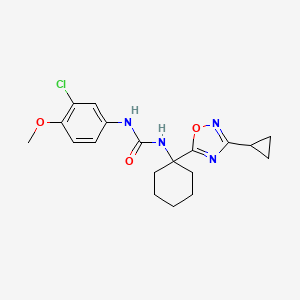
![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)
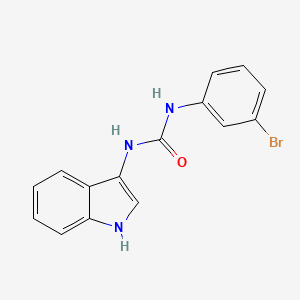
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)
![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
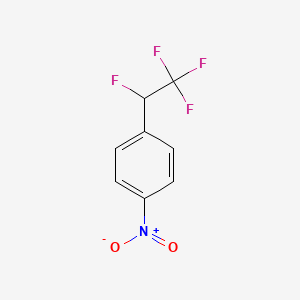
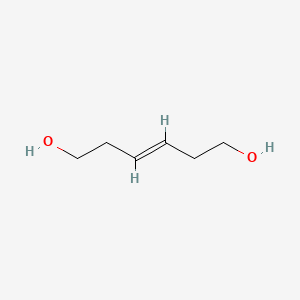
![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)